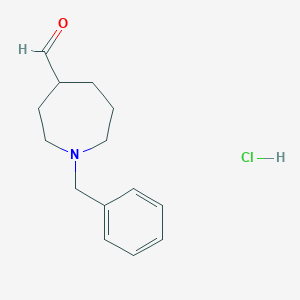

1-Benzylazepane-4-carbaldehyde hydrochloride

説明

特性

IUPAC Name |

1-benzylazepane-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c16-12-14-7-4-9-15(10-8-14)11-13-5-2-1-3-6-13;/h1-3,5-6,12,14H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQBGPGXQMGICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)CC2=CC=CC=C2)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material

- 1-Benzyl-4-piperidinemethanol : Readily accessible intermediate, serves as the substrate for oxidation.

Oxidation System

Reaction Conditions

| Parameter | Range/Value | Preferred Condition |

|---|---|---|

| Temperature | 0 °C to 40 °C | 20 °C to 25 °C |

| Reaction time | 5 to 12 hours | 5 to 12 hours |

| TEMPO to substrate molar ratio | 1:500 to 1:50 | 1:100 |

Procedure Summary

- In a three-neck flask, dissolve 1-benzyl-4-piperidinemethanol in dichloromethane.

- Add TEMPO catalyst to the solution.

- Add aqueous sodium periodate solution followed by aqueous sodium bromide solution under vigorous stirring.

- Maintain the reaction temperature between 0 °C and 40 °C, preferably around room temperature (20–25 °C).

- Monitor the reaction progress by thin-layer chromatography (TLC) using a developing solvent mixture of methylene dichloride:methanol (5:1).

- Upon completion (5–12 hours), separate the organic layer.

- Wash the organic phase with sodium thiosulfate solution to remove residual oxidants and salts.

- Dry the organic layer over anhydrous sodium sulfate.

- Filter and evaporate the solvent under reduced pressure to obtain 1-benzyl-4-piperidinecarboxaldehyde.

- Yields typically range from 80% to 96%, with high purity product obtained suitable for industrial scale-up.

Reaction Scheme

$$

\text{1-Benzyl-4-piperidinemethanol} \xrightarrow[\text{NaBr, NaIO}4]{\text{TEMPO, CH}2\text{Cl}_2, 0-40^\circ C} \text{1-Benzyl-4-piperidinecarboxaldehyde}

$$

Adaptation to 1-Benzylazepane-4-carbaldehyde Hydrochloride

- The key difference is the ring size (azepane = 7-membered ring vs piperidine = 6-membered ring).

- Synthesis of 1-benzylazepane-4-methanol would precede oxidation.

- The same TEMPO/NaIO4/NaBr oxidation system is expected to be effective due to its mild and selective oxidation capability.

- Final product isolation may include conversion to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ether or ethanol).

Supporting Research Findings and Notes

- The TEMPO-mediated oxidation system is favored for its selectivity, mild reaction conditions, and minimal overoxidation, which is critical for preserving the aldehyde functionality without further oxidation to acids.

- The use of sodium periodate as the primary oxidant in combination with sodium bromide enhances the catalytic cycle efficiency.

- The reaction solvent choice affects solubility and reaction rate; dichloromethane is preferred for its balance of polarity and inertness.

- Reaction monitoring by TLC ensures endpoint determination, avoiding overoxidation.

- The described method is scalable and suitable for industrial production due to its operational simplicity and high yields.

Data Table Summarizing Key Reaction Parameters and Outcomes

| Parameter | Value/Range | Notes |

|---|---|---|

| Substrate | 1-Benzyl-4-piperidinemethanol (analogous for azepane) | Starting alcohol precursor |

| Catalyst | TEMPO (2,2,6,6-tetramethyl-1-piperidone) | Selective oxidation catalyst |

| Oxidants | Sodium periodate, sodium bromide | Oxidation system |

| Solvent | Dichloromethane (preferred) | Also THF, DMF, chloroform possible |

| Temperature | 0–40 °C (preferably 20–25 °C) | Mild conditions |

| Reaction time | 5–12 hours | Monitored by TLC |

| Molar ratio (TEMPO:substrate) | 1:500 to 1:50 (preferably 1:100) | Catalyst loading |

| Yield | 80–96% | High yield, high purity |

化学反応の分析

Types of Reactions: 1-Benzylazepane-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 1-Benzylazepane-4-carboxylic acid.

Reduction: 1-Benzylazepane-4-methanol.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

科学的研究の応用

1-Benzylazepane-4-carbaldehyde hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-Benzylazepane-4-carbaldehyde hydrochloride is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate biological pathways and lead to various physiological effects.

類似化合物との比較

Structural Analogs: Azepane Derivatives

Azepane derivatives share the seven-membered ring structure but differ in substituents, leading to variations in reactivity and applications.

- Key Differences : The benzyl and aldehyde substituents in the target compound introduce steric bulk and electrophilic reactivity, distinguishing it from simpler methyl-substituted analogs. These groups may influence binding affinity in biological systems or catalytic activity in synthetic applications.

Functional Group Analogs: Aldehyde-Containing Compounds

Aldehydes are reactive moieties, and their behavior varies with adjacent substituents.

Pharmacological Analogs: Benzyl-Containing Drugs

Benzyl groups are common in pharmaceuticals, influencing lipophilicity and binding.

- The piperidine analog (six-membered ring) may exhibit different conformational flexibility compared to azepane derivatives .

Research Findings and Data Gaps

- Analytical Methods : Benzydamine hydrochloride is analyzed via gas chromatography , but the aldehyde group in 1-benzylazepane-4-carbaldehyde HCl may require derivatization (e.g., hydrazone formation) for precise quantification using HPLC or spectrophotometry.

- Stability : Aldehydes are prone to oxidation, suggesting that the target compound may require storage under inert conditions, similar to 4-chloro benzaldehyde .

生物活性

1-Benzylazepane-4-carbaldehyde hydrochloride is a chemical compound characterized by its unique structure, comprising a benzyl group attached to a seven-membered azepane ring with an aldehyde functional group. Its molecular formula is C₁₄H₂₀ClNO, and it has a molecular weight of 253.77 g/mol. This compound has garnered interest for its potential biological activities, although specific studies elucidating these activities are still limited.

Structural Characteristics

The compound features:

- Azepane Ring : A saturated seven-membered heterocycle containing one nitrogen atom.

- Aldehyde Group : Positioned at the fourth carbon of the azepane, which enhances its reactivity.

- Hydrochloride Salt Form : This form typically improves stability and solubility in aqueous solutions compared to the free base.

Potential Biological Activities

While comprehensive studies on the biological activity of this compound are scarce, several preliminary findings and related compounds suggest potential therapeutic roles:

- Neuroactive Properties : Similar compounds, such as 1-benzylpiperidine derivatives, have shown antidepressant potential, indicating that 1-benzylazepane-4-carbaldehyde may also exhibit neuroactive effects.

- Anti-inflammatory Potential : Variants like 1-(2-methylbenzyl)azepane have been associated with anti-inflammatory activities, suggesting a possible avenue for research into the anti-inflammatory properties of this compound.

The biological activity of compounds like this compound often involves interactions with various molecular targets, including enzymes and receptors. The nitrogen atom in the azepane ring can participate in hydrogen bonding or coordinate with metal ions, potentially modulating biochemical pathways relevant to therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Benzylpiperidine-4-carbaldehyde | Piperidine derivative | Antidepressant potential | Six-membered ring structure |

| 1-Benzyltetrahydropyridine | Tetrahydropyridine | Neuroactive properties | Saturated five-membered ring |

| 1-(2-Methylbenzyl)azepane | Azepane derivative | Potential anti-inflammatory | Methyl substitution on the benzene ring |

Case Studies and Research Findings

Currently, there are no detailed case studies specifically focusing on this compound. However, research into related compounds provides insights into its potential applications:

- Oxidative Reactions : Studies have explored the oxidative behavior of similar azepane derivatives, which may inform future research on the oxidation pathways of 1-benzylazepane-4-carbaldehyde .

- Therapeutic Applications : The exploration of structurally related compounds in pharmacological contexts has indicated promising therapeutic applications in areas such as neuropharmacology and inflammation management.

Future Directions

Further research is necessary to elucidate the specific biological activities associated with this compound. Potential areas for exploration include:

- In vitro and In vivo Studies : Conducting systematic studies to assess its pharmacological effects.

- Mechanistic Studies : Investigating the biochemical pathways influenced by this compound.

- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity.

Q & A

Basic Research Question

- HPLC with diode-array detection : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to separate degradation products, as validated for parabens and benzophenones .

- Forced degradation studies : Expose the compound to heat, light, and varied pH, then quantify degradation via peak area normalization .

- GC-MS : Use derivatization (e.g., silylation) for volatile impurities, though sample preparation must avoid decomposition .

What strategies elucidate the three-dimensional conformation in different solvent systems?

Advanced Research Question

- X-ray crystallography : Resolve solid-state conformation using SHELXL for refinement .

- Solution-state NMR : Assign NOESY/ROESY correlations to study solvent-dependent conformational changes (analogous to L-cysteine derivative studies ).

- Molecular dynamics (MD) simulations : Model solvation effects using force fields parameterized for azepane derivatives .

How should researchers design experiments to assess potential biological activity?

Basic Research Question

- In vitro assays : Screen for enzyme inhibition (e.g., neuraminidase assays ) or receptor binding (e.g., opioid receptor studies ).

- Dose-response curves : Use logarithmic concentration ranges with positive controls (e.g., benzodiazepine derivatives ).

- Cytotoxicity testing : Apply MTT assays on cell lines, referencing safety protocols for handling cytotoxic compounds .

What methodological considerations are critical when comparing spectroscopic data across research groups?

Advanced Research Question

- Standardization : Use deuterated solvents and internal standards (e.g., TMS for NMR) to minimize variability .

- Cross-validation : Combine NMR, IR, and high-resolution MS data to confirm assignments (e.g., as in benzodiazepine studies ).

- Data repositories : Share raw spectral files in open-access platforms to facilitate reproducibility.

What safety protocols should be implemented during laboratory handling?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .

- Waste disposal : Follow federal regulations for halogenated organic waste, as outlined in safety data sheets .

How can computational chemistry complement experimental studies of reactivity?

Advanced Research Question

- DFT calculations : Predict reaction pathways for aldehyde group transformations (e.g., Schiff base formation ).

- Docking studies : Simulate interactions with biological targets like ion channels (e.g., P2X7 receptor modeling ).

- Spectroscopic prediction : Compare computed vs. experimental NMR chemical shifts to validate tautomeric states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。